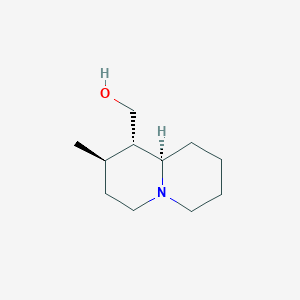
(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol is a complex organic compound with a unique structure that includes a quinolizidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the quinolizidine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry
In chemistry, (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of quinolizidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
作用機序
The mechanism of action of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol include other quinolizidine derivatives such as:
- (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-ol
- (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups
生物活性
The compound (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol , with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol, belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 176210-35-8 |
1. Pharmacological Effects
Research indicates that quinolizidine derivatives exhibit a range of biological activities, including:
The mechanisms through which quinolizidine alkaloids exert their biological effects often involve interaction with neurotransmitter receptors or modulation of ion channels. For instance:
- Receptor Interaction : Some quinolizidine derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes . The specific receptor interactions for this compound remain to be fully elucidated.
Study on Antimicrobial Properties
A study evaluating the antimicrobial properties of various quinolizidine derivatives found that certain structural modifications could enhance antibacterial activity. While specific data on this compound was not provided, it is hypothesized that similar modifications could yield positive results .
Neuropharmacological Assessment
In a neuropharmacological assessment involving related compounds, researchers noted significant effects on anxiety-like behaviors in animal models. The potential for this compound to influence such behaviors warrants further investigation due to its structural similarity to known anxiolytics .
特性
IUPAC Name |
[(1S,2R,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-5-7-12-6-3-2-4-11(12)10(9)8-13/h9-11,13H,2-8H2,1H3/t9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUTGPPNQPQPW-OUAUKWLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2CCCCC2C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN2CCCC[C@@H]2[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














